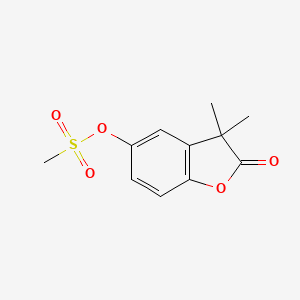
2-ナフタレンスルホニルクロリド
概要
説明
2-Naphthalenesulfonyl chloride is an organic compound with the molecular formula C10H7ClO2S. It is a derivative of naphthalene, where a sulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is known for its light yellow to beige powder form and is used in various chemical reactions and industrial applications .
科学的研究の応用
2-Naphthalenesulfonyl chloride has several scientific research applications. It is employed as a capping reagent for primary amines, converting histamine to a selective histamine H3-receptor antagonist. This compound is also used in the pre-column derivatization during the high-performance liquid chromatographic assay of neomycin sulfate. Additionally, it is utilized in the synthesis of various organic compounds, including sulfonamides and other derivatives .
作用機序
Target of Action
2-Naphthalenesulfonyl chloride, also known as Naphthalene-2-sulfonyl chloride, is primarily used as a capping reagent for primary amines . It has been employed to convert histamine to a selective histamine H3-receptor antagonist . The H3 receptor plays a role in neurotransmission and the regulation of histamine levels in the body .
Mode of Action
The compound interacts with its targets through a process known as sulfonylation . In this process, the sulfonyl group (-SO2-) of the 2-Naphthalenesulfonyl chloride molecule is transferred to the primary amine of the target molecule, such as histamine . This results in the conversion of histamine to a selective histamine H3-receptor antagonist .
Biochemical Pathways
It is known that the compound plays a role in the histaminergic system by modulating the activity of the h3 receptor . This can have downstream effects on various physiological processes regulated by histamine, including sleep-wake cycles, gastric acid secretion, and immune response .
Result of Action
The primary result of the action of 2-Naphthalenesulfonyl chloride is the conversion of histamine to a selective histamine H3-receptor antagonist . This can lead to a decrease in the activity of histamine, potentially affecting various physiological processes regulated by this neurotransmitter .
Action Environment
The action, efficacy, and stability of 2-Naphthalenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is known to react with strong oxidizing agents . Therefore, the presence of such agents in the environment could potentially affect the compound’s action and stability. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence the compound’s efficacy and stability.
準備方法
2-Naphthalenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium 2-naphthalenesulfonate with phosphorus oxytrichloride in chloroform. The reaction mixture is heated to 90°C for 9 hours, followed by the removal of excess phosphorus oxychloride and chloroform through distillation. The product is then purified through washing, filtration, and vacuum distillation, yielding 2-naphthalenesulfonyl chloride with a high yield of 95.8% .
化学反応の分析
2-Naphthalenesulfonyl chloride undergoes various chemical reactions, including substitution reactions. It reacts with primary amines to form sulfonamides, which are useful intermediates in organic synthesis. The reaction typically occurs under mild conditions, with the sulfonyl chloride group being replaced by the amine group. This compound is also used in pre-column derivatization for high-performance liquid chromatographic assays, where it reacts with non-chromophoric drugs to form fluorescent products .
類似化合物との比較
2-Naphthalenesulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and 1-naphthalenesulfonyl chloride. While all these compounds contain the sulfonyl chloride functional group, their reactivity and applications may vary based on the structure of the aromatic ring. For example, benzenesulfonyl chloride is commonly used in the synthesis of sulfonamides and sulfonate esters, while 1-naphthalenesulfonyl chloride is used in similar applications but may exhibit different reactivity due to the position of the sulfonyl chloride group on the naphthalene ring .
特性
IUPAC Name |
naphthalene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECTNGATDYLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059080 | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93-11-8 | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Naphthalenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3N8WRJ279 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

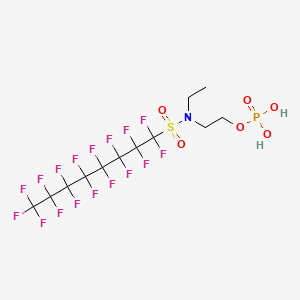

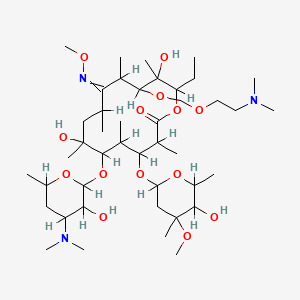
![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol](/img/structure/B1194115.png)
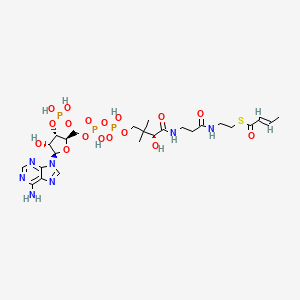
![N-[4-(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]-2-thiophen-2-ylacetamide](/img/structure/B1194120.png)

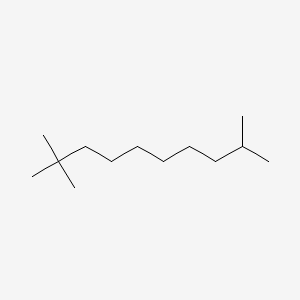

![(9-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B1194125.png)
